6-Fluoro-2-propoxy-1,3-benzothiazole

Description

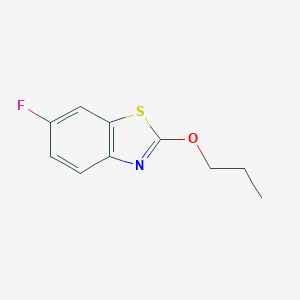

Structure

2D Structure

3D Structure

Properties

CAS No. |

127682-33-1 |

|---|---|

Molecular Formula |

C10H10FNOS |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

6-fluoro-2-propoxy-1,3-benzothiazole |

InChI |

InChI=1S/C10H10FNOS/c1-2-5-13-10-12-8-4-3-7(11)6-9(8)14-10/h3-4,6H,2,5H2,1H3 |

InChI Key |

BDKNVXJVRQTNCW-UHFFFAOYSA-N |

SMILES |

CCCOC1=NC2=C(S1)C=C(C=C2)F |

Canonical SMILES |

CCCOC1=NC2=C(S1)C=C(C=C2)F |

Synonyms |

Benzothiazole, 6-fluoro-2-propoxy- (9CI) |

Origin of Product |

United States |

Computational and Theoretical Investigations of 6 Fluoro 2 Propoxy 1,3 Benzothiazole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties with high accuracy. Density Functional Theory (DFT) is a particularly popular method for studying benzothiazole (B30560) derivatives due to its balance of computational cost and accuracy. nbu.edu.saacademie-sciences.fr

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Energies)

The electronic behavior of a molecule is dictated by its electronic structure, and a key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. academie-sciences.fr

In the context of benzothiazole derivatives, the HOMO is typically spread across the molecule, while the LUMO is often localized on the benzothiazole moiety itself. nih.gov For substituted 1,3-benzothiazole molecules, the energy gap between the HOMO and LUMO has been determined to be in the range of 3.95 to 4.70 eV. nbu.edu.sa A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer (ICT), which is a crucial factor for applications in materials science. academie-sciences.fr

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Vinyl-1,3-benzothiazole | -6.12 | -1.42 | 4.70 |

| 2-(2-Pyridyl)-1,3-benzothiazole | -6.25 | -1.85 | 4.40 |

| 1,3-Benzothiazole-2-carboxaldehyde | -6.78 | -2.83 | 3.95 |

| 1,3-Benzothiazole-2-carbonyl fluoride | -6.91 | -2.58 | 4.33 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. academie-sciences.fr The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net

Typically, red regions indicate the most negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue regions represent the most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. academie-sciences.frnih.gov Green and yellow areas correspond to regions of neutral or near-neutral potential. researchgate.netnih.gov

For benzothiazole derivatives, MEP analysis often reveals that the most negative potential is concentrated around the nitrogen atom of the thiazole (B1198619) ring, making it a likely site for electrophilic interaction. academie-sciences.fr Positive potentials are generally found on the peripheral hydrogen atoms. academie-sciences.fr This information is crucial for understanding how 6-Fluoro-2-propoxy-1,3-benzothiazole and its analogues might interact with other molecules, including biological targets. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for conformational analysis, which is the study of the different spatial arrangements (conformations) a molecule can adopt through the rotation of its single bonds. nih.gov

Understanding the conformational preferences of a molecule like this compound is essential, as its three-dimensional shape plays a significant role in its ability to interact with biological targets. For example, in a study of 2,6-difluoro-3-methoxybenzamide, conformational analysis revealed that the presence of fluorine atoms induced a non-planar conformation, which was found to be crucial for its inhibitory activity against the FtsZ protein. nih.gov This highlights the importance of considering the dynamic nature of molecular structures in drug design and development.

MD simulations can also be used to study the interactions between a ligand (like a benzothiazole derivative) and its target protein in a simulated physiological environment. This allows for a detailed examination of the binding process, the stability of the ligand-target complex, and the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) that govern binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzothiazole Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.thchula.ac.th By identifying the physicochemical properties and structural features that are critical for a desired biological effect, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. chula.ac.th

For benzothiazole derivatives, QSAR studies have been successfully employed to develop models for various biological activities, including anticancer and antimicrobial effects. chula.ac.thijpsr.com These studies typically involve a dataset of benzothiazole compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. ijpsr.com These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others.

Statistical methods, such as multiple linear regression (MLR), are then used to build a QSAR model that correlates the molecular descriptors with the observed biological activity. chula.ac.thijpsr.com A robust QSAR model is characterized by good statistical parameters, such as a high correlation coefficient (r²) and predictive ability (q²). chula.ac.thmdpi.com For instance, a group-based QSAR (G-QSAR) study on benzothiazole derivatives with anticancer activity revealed that the presence of hydrophobic groups at a specific position (R1) could potentiate the activity. chula.ac.thchula.ac.th

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.81 | Indicates a good correlation between the descriptors and the anticancer activity in the training set. |

| q² (Cross-validated r²) | 0.75 | Measures the predictive ability of the model for the training set. |

| pred_r² (Predictive r² for test set) | 0.70 | Assesses the model's ability to predict the activity of an external set of compounds. |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. nih.gov This method is widely used in drug discovery to understand the binding mode of a ligand and to estimate its binding affinity. mdpi.com

In the context of this compound and its analogues, molecular docking studies can provide valuable insights into their potential biological activities. For example, docking simulations have been used to investigate the interactions of fluorinated benzamides with the FtsZ protein, a key target in antibacterial drug discovery. nih.gov These studies highlighted the importance of specific hydrophobic interactions between the difluoroaromatic ring and key residues in the protein's binding pocket, as well as crucial hydrogen bonds formed by the carboxamide group. nih.gov

The results of molecular docking are often visualized to show the ligand's conformation within the binding site and its interactions with the surrounding amino acid residues. The binding affinity is typically estimated using a scoring function, which provides a numerical value that can be used to rank different ligands. While docking scores can sometimes show a weak correlation with experimentally determined activities, they are invaluable for elucidating binding modes and for guiding further lead optimization. mdpi.com

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Propoxy 1,3 Benzothiazole Analogues

Influence of Fluorine Substitution at the 6-Position on Biological Activity Profiles

The introduction of a fluorine atom at the 6-position of the benzothiazole (B30560) ring has been shown to be a critical determinant of biological activity, particularly in the context of anticancer properties. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the molecule, which in turn can enhance its interaction with biological targets. nih.govrsc.org

Several studies have highlighted that the presence of an electron-withdrawing group, such as fluorine, at the 6-position increases the cytotoxic activity of benzothiazole derivatives. nih.gov For instance, certain 6-fluoro benzothiazole derivatives have demonstrated potent and selective anticancer activity. nih.govrsc.org Research has shown that fluorinated benzothiazoles can be more active against certain cancer cell lines compared to their non-fluorinated counterparts. rsc.org

For example, a series of fluorinated benzothiazole derivatives were found to be particularly effective against the ER-negative human breast cancer cell line MDA-MB-468, with GI50 values in the sub-micromolar range. rsc.org In another study, a hydrazine-based 6-fluorobenzothiazole derivative exhibited significant anti-tumour potential against HeLa (cervical cancer) and COS-7 (kidney fibroblast cancer) cell lines, with IC50 values of 2.41 µM and 4.31 µM, respectively. nih.gov The strategic placement of fluorine at the 6-position appears to be more advantageous for bioactivity compared to other positions, such as the 5-position. frontiersin.org

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Source |

| Hydrazine-based 6-fluorobenzothiazole | HeLa | 2.41 µM | nih.gov |

| Hydrazine-based 6-fluorobenzothiazole | COS-7 | 4.31 µM | nih.gov |

| Fluorinated benzothiazole 61a | MDA-468 | 0.57 µM | rsc.org |

| Fluorinated benzothiazole 61b | MDA-468 | 0.40 µM | rsc.org |

Impact of the Propoxy Group at the 2-Position on Receptor Binding, Enzyme Inhibition, and Cellular Uptake

While specific data on a 2-propoxy group is limited, the nature of the substituent at the 2-position of the benzothiazole scaffold is crucial in defining the molecule's interaction with biological targets, including receptor binding and enzyme inhibition. mdpi.combenthamscience.comnih.gov The 2-position is a key site for modification to modulate the biological activity of benzothiazole derivatives. nih.govnih.gov

Alkoxy groups, such as the propoxy group, at the 2-position can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and access intracellular targets. The size and conformation of the alkoxy chain can also play a role in how the molecule fits into the binding pocket of a receptor or an enzyme.

Studies on various 2-substituted benzothiazoles have shown their potential as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.govnih.gov For example, certain 2-aminobenzothiazole (B30445) derivatives have been identified as potent VEGFR-2 inhibitors. nih.gov The interactions of these compounds within the enzyme's active site are critical for their inhibitory activity. It is plausible that a 2-propoxy group could orient the molecule within a binding site to facilitate favorable interactions, such as hydrophobic interactions, which are important for ligand-protein binding.

| 2-Substituted Benzothiazole Derivative | Target/Assay | Activity | Source |

| 2-Aminobenzothiazole-pyrazole hybrid | VEGFR-2 Inhibition | IC50 = 97 nM | nih.gov |

| 2-Aminobenzothiazole hybrid 4a | VEGFR-2 Inhibition | IC50 = 91 nM | nih.gov |

| Phenylacetamide derivative 4l | Pancreatic/Paraganglioma cell viability | Micromolar concentrations | mdpi.com |

Steric and Electronic Effects of Substituents on Benzothiazole Scaffold Bioactivity

Electronic Effects: The electronic nature of substituents on the benzothiazole ring system can significantly alter the molecule's properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density of the benzothiazole core, affecting its reactivity and binding affinity. For example, the presence of a strong EWG like a nitro group (-NO2) has been shown to increase the antiproliferative activity of benzothiazole derivatives. nih.govnih.gov This is attributed to the ability of EWGs to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be advantageous for certain biological interactions. nih.gov Conversely, EDGs can increase the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov The strategic placement of EWGs, such as fluorine, has been a common strategy to enhance the cytotoxic activity of these compounds. nih.gov

Steric Effects: The size and spatial arrangement of substituents, or steric effects, also play a critical role in the bioactivity of benzothiazole analogues. The bulkiness of a substituent can either promote or hinder the binding of the molecule to its target. For instance, the yield of certain synthesis reactions for 2-substituted benzothiazoles is dependent on the steric effects of the alcohol molecule used, indicating that steric hindrance can influence the formation of the final product. nih.gov In terms of biological activity, the steric bulk of substituents can influence how a molecule fits into a receptor's binding pocket, with a well-matched substituent enhancing binding affinity and a poorly fitting one causing steric clashes that reduce activity.

Biological Activities and Mechanistic Studies of 6 Fluoro 2 Propoxy 1,3 Benzothiazole and Benzothiazole Analogues Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral) and Modes of Action

Specific Enzyme Inhibition in Pathogenic Organisms

Without specific research data on 6-Fluoro-2-propoxy-1,3-benzothiazole, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested.

Compound Names Mentioned

Enzyme Inhibition Studies (Beyond Antimicrobial and Anticancer)

Benzothiazole (B30560) derivatives are recognized for their capacity to inhibit various enzymes, a characteristic that underpins much of their pharmacological interest. ijprajournal.comresearchgate.net

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition for Neurological Research

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in managing neurological conditions like Alzheimer's disease. nih.gov Benzothiazole derivatives have emerged as promising inhibitors of these enzymes. nih.govacs.org

Research has shown that certain benzothiazole derivatives can effectively inhibit both AChE and BChE. acs.org For instance, in a study of newly synthesized benzothiazole derivatives, compounds 6d and 6f demonstrated significant inhibitory activity against AChE, with IC50 values of 32.00 and 25.33 μg/mL, respectively. nih.gov Molecular docking studies suggest these compounds interact with critical amino acid residues in the active site of the enzyme, indicating their potential for further development in the context of Alzheimer's disease. nih.gov

Furthermore, a series of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine derivatives were synthesized and evaluated as AChE and BChE inhibitors. nih.gov Compounds 3b, 3d, 3l, and 3n from this series exhibited potent AChE inhibitory activity, being up to ten times more effective than the standard drug rivastigmine. nih.gov The inhibitory mechanism for these carbamate (B1207046) derivatives was determined to be pseudo-irreversible. nih.gov

In another study, thirteen benzothiazolone derivatives were synthesized and evaluated for their inhibitory activity against cholinesterases. mdpi.com Most of these compounds showed greater inhibitory activity against BChE than AChE. mdpi.com Compound M13 was the most potent BChE inhibitor with an IC50 value of 1.21 μM. mdpi.com Kinetic studies revealed that M13 acts as a noncompetitive inhibitor of BChE. mdpi.com

The development of dual inhibitors of both AChE and monoamine oxidase B (MAO-B) is another promising approach. A series of 14 new benzothiazoles were designed with this dual-target approach in mind. nih.gov Compound 4f from this series displayed potent inhibitory activity against both AChE and MAO-B, with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.govanadolu.edu.tr

Table 1: Cholinesterase Inhibition by Benzothiazole Analogues

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

|---|---|---|---|---|

| 6d | Acetylcholinesterase | 32.00 µg/mL | - | nih.gov |

| 6f | Acetylcholinesterase | 25.33 µg/mL | - | nih.gov |

| M13 | Butyrylcholinesterase | 1.21 µM | Noncompetitive | mdpi.com |

| M2 | Butyrylcholinesterase | 1.38 µM | - | mdpi.com |

| 4f | Acetylcholinesterase | 23.4 ± 1.1 nM | - | nih.govanadolu.edu.tr |

| 3b | Acetylcholinesterase | More potent than rivastigmine | Pseudo-irreversible | nih.gov |

| 3d | Acetylcholinesterase | More potent than rivastigmine | Pseudo-irreversible | nih.gov |

| 3l | Acetylcholinesterase | More potent than rivastigmine | Pseudo-irreversible | nih.gov |

| 3n | Acetylcholinesterase | More potent than rivastigmine | Pseudo-irreversible | nih.gov |

Monoamine Oxidase (MAO) Inhibition Pathways

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. doaj.org Benzothiazole derivatives have been investigated as inhibitors of these enzymes. doaj.org

Studies have shown that some benzothiazole derivatives exhibit selective inhibition of MAO-B. doaj.org For example, a series of alkyloxy substituted benzothiazole derivatives were synthesized and evaluated, with 6-((3-chlorobenzyl)oxy)benzo[d]thiazole (1e) and 4-((benzo[d]thiazol-6-yloxy)methyl)benzonitrile (1i) emerging as highly potent MAO-B inhibitors, both with IC50 values of 0.0028 μM. doaj.org In the same study, 6-((4-nitrobenzyl)oxy)benzo[d]thiazole (1f) was the most potent MAO-A inhibitor with an IC50 value of 0.336 μM. doaj.org

Another study focused on benzothiazole-hydrazone derivatives as selective hMAO-B inhibitors. mdpi.com Compound 3e from this series was the most active, with an IC50 value of 0.060 µM. mdpi.com Kinetic analysis revealed that compound 3e acts as a non-competitive inhibitor of hMAO-B. mdpi.com

As mentioned earlier, dual-target inhibitors are of significant interest. Compound 4f , a benzothiazole derivative, demonstrated potent inhibition of both AChE and MAO-B, with an IC50 value of 40.3 ± 1.7 nM for MAO-B. nih.govanadolu.edu.tr This dual activity suggests its potential as a multi-target agent for Alzheimer's disease. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition by Benzothiazole Analogues

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

|---|---|---|---|---|

| 1e | MAO-B | 0.0028 µM | - | doaj.org |

| 1i | MAO-B | 0.0028 µM | - | doaj.org |

| 1f | MAO-A | 0.336 µM | - | doaj.org |

| 3e | hMAO-B | 0.060 µM | Non-competitive | mdpi.com |

| 4f | MAO-B | 40.3 ± 1.7 nM | - | nih.govanadolu.edu.tr |

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase is an enzyme located in the small intestine that plays a crucial role in the digestion of carbohydrates. nih.gov Inhibition of this enzyme can delay carbohydrate absorption and manage postprandial hyperglycemia, making it a therapeutic target for diabetes. nih.govnih.gov

Benzothiazole-based oxadiazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov In one study, all 23 synthesized analogues showed varying degrees of inhibition, with IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 866.30 ± 3.20 μM). nih.gov

Another study investigating benzothiazine-pyrazole hybrid molecules also demonstrated their potential as α-glucosidase inhibitors. nih.gov Compounds ST1 , ST2 , and ST3 showed IC50 values of 65 μM, 103 μM, and 5.8 μM, respectively, with compound ST3 being particularly potent. nih.gov Molecular docking studies suggest that these compounds bind to the active site of the α-glucosidase enzyme. nih.gov

Other Relevant Enzyme Targets (e.g., Aminopyrine (B3395922) N-demethylase)

Benzothiazole derivatives have also been shown to inhibit other enzymes, such as aminopyrine N-demethylase, a marker of microsomal mixed-function oxidase activity. nih.gov A series of 6-substituted-2-aminobenzothiazoles were evaluated as in vitro inhibitors of this enzyme from phenobarbitone-induced rat liver. nih.gov

Kinetic studies revealed that 6-n-propoxy-2-aminobenzothiazole , one of the more potent compounds, acted as a pure competitive inhibitor of aminopyrine N-demethylase with a Ki of 60 microM. nih.gov This suggests that the inhibitor and the substrate bind to the same active site on the cytochrome P-450 enzyme in a mutually exclusive manner. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. ijprajournal.com Antioxidants protect cells from this damage by scavenging free radicals. derpharmachemica.comresearchgate.net

Benzothiazole derivatives have demonstrated significant antioxidant and radical scavenging properties. derpharmachemica.comresearchgate.netnih.govdntb.gov.ua The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. derpharmachemica.comresearchgate.net

In one study, a series of novel 2-aryl benzothiazole derivatives were synthesized and their antioxidant activity was assessed. derpharmachemica.com Several compounds, including BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, and BTA-12 , showed good antioxidant action, with the activity being more pronounced in the ABTS assay compared to the DPPH assay. derpharmachemica.comresearchgate.net The study concluded that the synthesized benzothiazole derivatives possess significant radical scavenging potential. researchgate.net

Another study investigated the antioxidant properties of benzothiazole-thiazolidinone derivatives. ijprajournal.com The results of the DPPH scavenging assay indicated that the presence of electron-withdrawing substituents decreased the antioxidant activity, while electron-donating groups, such as a hydroxyl group, enhanced it. ijprajournal.com

The antioxidant mechanism of these compounds is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The stability of the resulting benzothiazole radical contributes to its effectiveness as an antioxidant.

Table 3: Antioxidant Activity of Benzothiazole Analogues

| Compound/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 | ABTS & DPPH | Showed good antioxidant action, better in ABTS assay. | derpharmachemica.comresearchgate.net |

| Benzothiazole-thiazolidinone derivatives | DPPH | Electron-withdrawing groups decrease activity; electron-donating groups increase activity. | ijprajournal.com |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (3h) | ORAC | Displayed high antioxidant activity (ORAC = 2.27 Trolox equivalent). | tandfonline.com |

Anti-inflammatory and Analgesic Effects at a Mechanistic Level

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with various diseases. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation and pain, often by inhibiting cyclooxygenase (COX) enzymes. nih.gov

Benzothiazole derivatives have been widely reported to possess anti-inflammatory and analgesic properties. nih.govbiomedpharmajournal.org The mechanism of action for many of these compounds is believed to involve the inhibition of COX enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov

A study on new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties investigated their in vivo anti-inflammatory and analgesic activities. nih.gov Compounds 17c and 17i showed significant inhibition of carrageenan-induced rat paw edema, with their effects being comparable to or greater than the standard drug indomethacin (B1671933). nih.gov Molecular docking studies suggested that these compounds bind effectively to the active site of COX-2. nih.gov

Another study focused on benzothiazole-based thiazolidinones with lipoxygenase (LOX) inhibitory activity as a mechanism for their anti-inflammatory action. tandfonline.com Compound #3 from this series was the most potent, showing 69.57% anti-inflammatory activity, which was higher than that of indomethacin (47%). tandfonline.com This compound also exhibited the highest LOX inhibitory activity with an IC50 of 13 μM. tandfonline.com

Furthermore, some benzothiazole derivatives have been shown to suppress the activation of NF-κB, a transcription factor that plays a key role in regulating the inflammatory response. nih.gov By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS), leading to an anti-inflammatory effect. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Benzothiazole Analogues

| Compound/Derivative | Activity | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| 17c | Anti-inflammatory, Analgesic | COX-2 Inhibition | Higher percentage reduction of edema than indomethacin. | nih.gov |

| 17i | Anti-inflammatory, Analgesic | COX-2 Inhibition | Higher percentage reduction of edema than indomethacin. | nih.gov |

| #3 | Anti-inflammatory | LOX Inhibition | 69.57% anti-inflammatory activity, IC50 for LOX inhibition of 13 µM. | tandfonline.com |

| Benzothiazole derivatives with fluorine and nitro substituents | Anti-inflammatory | NF-κB Inhibition, leading to suppression of COX-2 and iNOS | Suppress COX-2 and iNOS activation in HepG2 cells. | nih.gov |

Anthelmintic Activity and Target Pathways

Benzothiazole and its derivatives have demonstrated significant anthelmintic properties, positioning them as a promising class of compounds for combating parasitic worm infections. ijnrd.orgresearchgate.net The core benzothiazole structure is recognized for its contribution to this biological activity. researchgate.net

In vitro studies have evaluated the efficacy of newly synthesized benzothiazole derivatives against earthworms, using albendazole (B1665689) as a standard reference drug. ijnrd.orgamazonaws.com Certain derivatives, such as compounds 3a, 3b, and 3d from one study, exhibited notable anthelmintic activity. ijnrd.orgamazonaws.com Another study involving derivatives B10 and B15 found that at concentrations of 30, 60, 80, and 100 mg/ml, they induced paralysis in worms within 1 to 2 minutes and death within 3 to 4 minutes. researchgate.net In contrast, compounds B3, B13, and B14 required 6 to 7 minutes for paralysis and 10 to 12 minutes for death at the same concentrations. researchgate.net

The proposed mechanism for the anthelmintic action of some benzothiazole derivatives involves the inhibition of tubulin polymerization. researchgate.net Molecular docking studies have explored the interaction of these compounds with the tubulin-colchicine enzyme, suggesting this as a potential target pathway. researchgate.net

Table 1: Anthelmintic Activity of Benzothiazole Derivatives

Anticonvulsant Activity and Related Neurobiological Research

The benzothiazole nucleus is a key pharmacophore in the development of novel anticonvulsant agents. nih.govresearchgate.net Derivatives of benzothiazole have shown efficacy against serious conditions like epilepsy. nih.gov The presence of endocyclic sulfur and nitrogen atoms in this heterocyclic system is considered critical for its anticonvulsant activity. researchgate.net

One notable example is 2-amino-6-trifluoromethoxy benzothiazole (also known as Riluzole or PK 26124), which has demonstrated a broad spectrum of anticonvulsant effects in various animal models. nih.govnih.gov It has been shown to prevent convulsions induced by maximal electroshock (MES) and inhibitors of GABA synthesis. nih.gov Furthermore, it was effective against sound-induced seizures in DBA/2 mice, postural seizures in El mice, and photic-stimulated seizures in the baboon, Papio papio. nih.gov This compound's anticonvulsant profile is similar to that of dicarboxylic amino acid antagonists, and it has been found to prevent seizures induced by L-glutamate and kainate. nih.gov

Structure-activity relationship (SAR) studies have been crucial in guiding the design of new anticonvulsant benzothiazole derivatives. nih.govresearchgate.net For instance, a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- nih.govhzdr.de-oxazinane-2-thiones were synthesized and evaluated. nih.gov Among these, compound 4j, the 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govhzdr.de-oxazinane-2-thione, emerged as the most potent in both MES and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.gov

Another research effort focused on combining the benzothiazole and triazole pharmacophores, leading to a series of triazole derivatives containing a benzothiazole moiety. nih.gov One of the most promising compounds from this series, 17a, had an ED₅₀ value of 39.4 mg/kg in the MES test. nih.gov Notably, some of these compounds exhibited a long duration of anticonvulsant activity. nih.gov

Table 2: Anticonvulsant Activity of Benzothiazole Derivatives

Neuroprotective and Central Nervous System (CNS) Research Applications

Benzothiazole derivatives are actively being investigated for their neuroprotective effects and applications in CNS research. nih.govbenthamdirect.com Riluzole, for example, is utilized in the treatment of amyotrophic lateral sclerosis due to its neuroprotective properties, which include acting as a voltage-gated sodium channel blocker and inhibiting glutamate (B1630785) release. nih.gov

Recent research has focused on synthesizing benzothiazole analogs with low molecular weight to assess their neuroprotective capabilities. nih.gov In studies using the U87 MG cell line under hydrogen peroxide-induced stress, these analogs were found to enhance neuronal cell viability and protect against ROS-mediated neuronal damage. nih.gov Specifically, compounds 6b, 6c, and 6d demonstrated potential catalase modulating activity, which is comparable to the known drug Valproic acid, suggesting a role in neuroprotection. nih.gov

Furthermore, new benzothiazepine (B8601423) analogues have been synthesized and characterized for their neuroprotective activity, particularly in scenarios of Ca2+ overload which is implicated in neurodegenerative diseases. mdpi.com

The versatility of the benzothiazole scaffold extends to its ability to interact with various CNS receptors.

Cannabinoid CB2 Receptor: Benzothiazole derivatives have been developed as highly potent and selective ligands for the cannabinoid CB2 receptor. hzdr.de Structural optimizations of a lead compound led to a series of fluorinated and methoxylated benzothiazole derivatives with high CB2 binding affinity. hzdr.de The nature of the amide and N3-substituents has been shown to greatly influence CB2 binding affinity and selectivity. hzdr.de For instance, a 4-fluorobutyl moiety at the N3-position generally resulted in higher CB2 binding affinity compared to a 2-methoxyethyl group. hzdr.de

Histamine (B1213489) H3 Receptor: Benzothiazole-based derivatives have been explored as ligands for the histamine H3 receptor. nih.govnih.gov A series of new, non-imidazole histamine H3 receptor antagonists have been prepared and tested. nih.gov It was found that 2-(4-piperidinyl)benzothiazoles and 2-[1-(4-piperazinyl)]benzothiazoles exhibited moderate to good activity. nih.gov Lipophilic and non-bulky substituents, such as an n-propyl group, attached to the nitrogen of the piperazine (B1678402) or piperidine (B6355638) ring led to potent H3 receptor antagonists. nih.gov One study identified a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative (compound 4b) as having the highest affinity for the H3R with a Ki value of 0.012 μM. nih.govnih.govsemanticscholar.org

Serotonin (B10506) 5-HT1A Receptor: Benzothiazole-based compounds have been synthesized and evaluated as probes for the 5-HT1A receptor, often in the context of developing new antidepressants. nih.govnih.gov The ability of these compounds to bind to 5-HT1A receptors is a key aspect of their potential therapeutic action. semanticscholar.org SAR studies have shown that modifications to the linker chain and substituent groups can significantly impact binding affinity. nih.gov For example, replacing a piperazine ring with a piperidine in one derivative led to a decrease in binding intensity at 5-HT1A receptors. semanticscholar.org

Table 3: Receptor Binding Affinity of Benzothiazole Analogues

Given the multifactorial nature of neurodegenerative diseases like Alzheimer's, the multitarget-directed ligand (MTDL) approach has gained traction. nih.govnih.gov This strategy involves designing single compounds that can interact with multiple biological targets relevant to the disease. nih.govnih.gov Benzothiazole derivatives are being developed as MTDLs, leveraging their privileged scaffold to target various enzymes and receptors. nih.govnih.gov

One study focused on developing benzothiazole-based MTDLs that act as histamine H3 receptor (H3R) ligands and also inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.govnih.gov Compound 3s emerged as a promising MTDL, exhibiting a Ki value of 0.036 μM at the H3R and IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, BuChE, and MAO-B, respectively. nih.govnih.gov These findings suggest that such compounds could be lead structures for developing new multi-targeting agents for Alzheimer's disease. nih.govnih.gov

Emerging Research Directions and Future Perspectives for 6 Fluoro 2 Propoxy 1,3 Benzothiazole

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of benzothiazole (B30560) derivatives is a well-established field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign methodologies. mdpi.com Historically, the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with a variety of reagents such as aldehydes, carboxylic acids, or acyl chlorides. mdpi.commdpi.com

Future research into the synthesis of 6-Fluoro-2-propoxy-1,3-benzothiazole will likely focus on green chemistry principles. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the development of reusable catalysts. researchgate.netmdpi.com For instance, a highly efficient approach could involve the condensation of 4-fluoro-2-aminothiophenol with a propoxy-containing electrophile under mild, catalyzed conditions. Polystyrene polymer-grafted catalysts, for example, have been shown to effectively promote the synthesis of benzothiazole compounds and offer the advantage of easy separation and reuse. mdpi.com

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Strategy | Key Reagents | Catalyst/Conditions | Advantages |

| Microwave-Assisted Condensation | 4-Fluoro-2-aminothiophenol, Propoxycarbonitrile | Ethanol, Microwave Irradiation | Rapid reaction times, higher yields, reduced solvent usage. researchgate.netmdpi.com |

| Ultrasound-Promoted Synthesis | 4-Fluoro-2-aminothiophenol, Propionaldehyde | H₂O₂/HCl in ethanol | Energy efficiency, enhanced reaction rates at room temperature. mdpi.com |

| Solid-Phase Synthesis | Resin-bound 4-fluoro-2-aminothiophenol | Propoxyacyl chloride | Facilitates purification and is amenable to combinatorial library synthesis. researchgate.net |

| Catalytic Cyclization | 4-Fluoro-2-aminothiophenol, Carbon dioxide (as a C1 source), Propanol | Transition metal catalyst | Utilizes a sustainable C1 source, potentially high atom economy. mdpi.com |

Advanced Structural Modifications and Combinatorial Chemistry for Diverse Derivative Libraries

To fully explore the therapeutic potential of the this compound core, the generation of diverse derivative libraries is essential. Combinatorial chemistry, a strategy for synthesizing a large number of different but structurally related molecules in a short period, is a powerful tool for this purpose. researchgate.net Solid-phase synthesis, in particular, is well-suited for creating such libraries, as it simplifies the purification process. researchgate.net

Structural modifications can be systematically introduced at several key positions on the this compound scaffold:

The Propoxy Chain: The length and branching of the alkoxy chain at the 2-position can be varied to modulate lipophilicity and steric interactions with biological targets.

The Benzene (B151609) Ring: While the 6-fluoro substituent is a key feature, additional substitutions on the benzene ring (at positions 4, 5, or 7) could be explored to fine-tune electronic properties and create new interaction points.

Functionalization of the Propoxy Chain: The terminal end of the propoxy group could be functionalized with various polar groups (e.g., amines, amides, carboxylic acids) to improve solubility and introduce specific binding motifs. nih.gov

Table 2: Illustrative Library of Potential this compound Derivatives

| Compound ID | R¹ (at C2-position) | R² (at C4, C5, or C7) | R³ (on propoxy chain) | Rationale for Modification |

| Parent | -O-CH₂CH₂CH₃ | H | H | Starting scaffold. |

| Lib-001 | -O-CH(CH₃)₂ | H | H | Investigate effect of chain branching (isopropoxy). |

| Lib-002 | -O-CH₂CH₂CH₃ | 7-Chloro | H | Explore impact of additional electron-withdrawing groups. researchgate.net |

| Lib-003 | -O-CH₂CH₂CH₂-NH₂ | H | -NH₂ | Introduce a basic center for potential salt formation and H-bonding. |

| Lib-004 | -O-CH₂CH₂-COOH | H | -COOH | Add an acidic moiety to alter physicochemical properties. |

Deepening Mechanistic Understanding of Biological Interactions through Integrated Omics Approaches

A critical step in developing any new chemical entity is understanding its mechanism of action. Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a systems-level view of how a compound affects cellular processes. For derivatives of this compound, these approaches could be used to move beyond simple target-based screening.

Transcriptomics (RNA-Seq): By treating cells with a lead compound, researchers can identify which genes are up- or down-regulated, providing clues about the cellular pathways being perturbed.

Proteomics: This approach can identify the specific proteins that physically interact with the compound (target deconvolution) or whose expression levels change in response to treatment.

Metabolomics: Analysis of cellular metabolites can reveal downstream effects on metabolic pathways, providing a functional readout of the compound's activity.

By integrating data from these different omics layers, a comprehensive picture of the compound's biological impact can be constructed, potentially revealing novel targets, off-target effects, and biomarkers for efficacy.

Development of In Silico Screening and Predictive Models for Activity and Selectivity Profiles

Computational, or in silico, methods are indispensable in modern drug discovery for prioritizing compounds for synthesis and testing, thereby saving time and resources. researchgate.netnih.gov For a virtual library of this compound derivatives, several computational tools would be highly valuable.

Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a protein target. nih.govmdpi.com By docking a library of derivatives into the active site of a known enzyme or receptor, compounds with the highest predicted binding affinity can be identified for synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A predictive QSAR model could be built to estimate the potency of new, unsynthesized derivatives. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are used to predict the pharmacokinetic and toxicological properties of compounds. Web tools like SwissADME and pkCSM can be used to filter out derivatives with poor predicted drug-like properties, such as violations of Lipinski's rule of five. researchgate.netnih.gov

Table 3: Hypothetical In Silico Screening of Designed Analogues

| Compound ID | Target Binding Score (ΔG, kcal/mol) | Predicted LogP | Lipinski's Rule Violations | ADMET Risk | Recommendation |

| Parent | -7.2 | 2.8 | 0 | Low | Synthesize |

| Lib-001 | -7.5 | 2.7 | 0 | Low | Synthesize |

| Lib-002 | -8.1 | 3.5 | 0 | Low | High Priority |

| Lib-003 | -6.9 | 1.9 | 0 | Low | Synthesize |

| Lib-004 | -6.5 | 2.1 | 0 | Moderate (Metabolic) | Lower Priority |

Investigation of Multi-Targeting Strategies for Complex Biological Systems

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.gov The traditional "one molecule, one target" paradigm has often proven insufficient for these conditions. An emerging and promising approach is the design of Multi-Target-Directed Ligands (MTDLs), single molecules engineered to interact with multiple biological targets simultaneously. nih.govnih.gov

The this compound scaffold could serve as an excellent starting point for developing MTDLs. This can be achieved by creating hybrid molecules that combine the benzothiazole core with other known pharmacophores. For instance, in the context of Alzheimer's disease, the benzothiazole moiety could be linked to a group known to inhibit acetylcholinesterase or beta-amyloid aggregation. mdpi.com Research on other fluorinated benzoxazoles has demonstrated the potential of this strategy, where a single molecule was designed to interact with multiple serotonin (B10506) and dopamine (B1211576) receptors relevant to dementia. nih.gov This approach allows for the simultaneous modulation of different aspects of a disease, which may lead to enhanced therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.